(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone
Overview
Description
®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is a chiral compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, featuring a hydroxymethyl group at the 5-position. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the alkylation of commercially available ®-glycidyl butyrate with N-lithio-N-aryl carbamates generated by the deprotonation of aryl carbamates with n-butyllithium at -78°C . The reaction proceeds through a series of steps, including the addition of glycidyl butyrate and subsequent workup to yield the desired product.
Industrial Production Methods
Industrial production of ®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-2-pyrrolidinone or 5-carboxy-2-pyrrolidinone, while reduction of the carbonyl group can produce 5-(hydroxymethyl)-2-pyrrolidinol.
Scientific Research Applications
®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The hydroxymethyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- ®-5-(Hydroxymethyl)pyrrolidin-2-one
- ®-3-(Hydroxymethyl)-2-oxazolidinone
- ®-2-(Hydroxymethyl)pyrrolidine
Uniqueness
®-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Biological Activity
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidinone ring with a hydroxymethyl group at the 5-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
- Case Study : In a study evaluating the anticancer effects of several 5-oxopyrrolidine derivatives, this compound demonstrated a notable reduction in cell viability at a concentration of 100 µM after 24 hours of exposure, comparable to standard chemotherapeutic agents like cisplatin .
The mechanism underlying this activity involves modulation of apoptotic pathways and cell cycle regulation, suggesting its potential as a lead compound for cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It shows promising activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
- Research Findings : A study highlighted that derivatives similar to this compound exhibited selective antimicrobial activity against resistant bacterial strains, suggesting that modifications in the structure could enhance efficacy against Gram-positive pathogens .
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The hydroxymethyl group plays a crucial role in binding affinity, influencing the compound's ability to modulate biological pathways effectively.
- Enzyme Interaction : Preliminary studies suggest that this compound may act as an inhibitor or activator for certain enzymes involved in metabolic pathways, which could explain its diverse effects on cell proliferation and apoptosis .
Comparative Analysis
To illustrate the distinctiveness of this compound compared to related compounds, the following table summarizes their structural features and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Hydroxymethyl group at C-5 | Antibacterial, anticancer potential |
5-Methyl-2-pyrrolidinone | Methyl group at C-5 | Limited biological activity |
N-Hydroxy-2-pyrrolidinone | Hydroxyl group at N | Moderate activity against pathogens |
2-Pyrrolidinone | No substituents | Basic chemical properties |
This table highlights how this compound stands out due to its unique hydroxymethyl substitution and associated biological activities.
Properties
IUPAC Name |
(5R)-5-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJEFOCIRXQKH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427824 | |
Record name | D-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66673-40-3 | |
Record name | D-Pyroglutaminol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-(Hydroxymethyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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